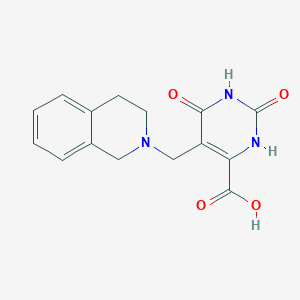
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains a 3,4-dihydroisoquinoline moiety. Dihydroisoquinolines are an important class of heterocycles with a wide range of pharmacological and biological activities . They can be synthesized using various methods, including the Bischler-Napieralski reaction .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolines can be achieved through a Bischler-Napieralski-type synthesis from phenylethanols and nitriles via a tandem annulation . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinolines allows for various substitutions, which can significantly affect their biological activity. For example, small substituents on the dihydroisoquinoline can improve potency .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydroisoquinolines are diverse and depend on the specific substitutions on the molecule. As mentioned earlier, they can be synthesized through a Bischler-Napieralski-type reaction .Scientific Research Applications
Synthesis and Characterization
The synthesis of complex organic compounds, including tetrahydroisoquinoline derivatives, has been a subject of intense research due to their relevance in medicinal chemistry. For example, Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones, highlighting the role of different solvents and temperatures in achieving selective diastereoisomers and introducing pharmacologically interesting substituents Kandinska, Kozekov, & Palamareva, 2006. Similarly, research by Armarego & Milloy (1973) on the reduction of quinazoline-4-carboxylic acids and their derivatives further exemplifies the synthetic pathways to obtain compounds with potential biological activity Armarego & Milloy, 1973.
Pharmacological Interest
Derivatives of tetrahydroisoquinoline exhibit a wide range of pharmacological properties, such as antioxidant activities, which are of considerable interest in developing therapeutic agents. For instance, Kawashima et al. (1979) prepared a novel compound showing exceptional antioxidant properties, indicative of its potential therapeutic applications Kawashima, Itoh, Matsumoto, Miyoshi, & Chibata, 1979.
Structural and Electronic Analysis
Advanced methods like Density Functional Theory (DFT) calculations have been employed to study the electronic structure, absorption spectra, and non-linear optical (NLO) properties of related compounds, providing insights into their potential applications in materials science. Halim & Ibrahim (2017) synthesized a new derivative of heteroannulated chromone, performing DFT calculations to investigate its equilibrium geometry, electronic structure, and NLO properties, shedding light on its potential applications Halim & Ibrahim, 2017.
Future Directions
The future directions in the research of 3,4-dihydroisoquinolines could involve the development of more potent derivatives with improved pharmacological properties. The development and optimization of sophisticated enantioselective methods of their synthesis is also a highly desired goal in organic synthesis .
properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c19-13-11(12(14(20)21)16-15(22)17-13)8-18-6-5-9-3-1-2-4-10(9)7-18/h1-4H,5-8H2,(H,20,21)(H2,16,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJQPMVWHOCUYEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=C(NC(=O)NC3=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)urea](/img/structure/B2432906.png)
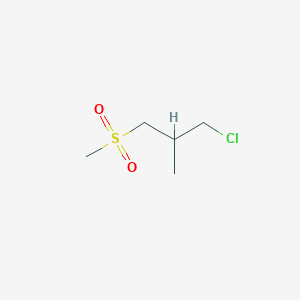
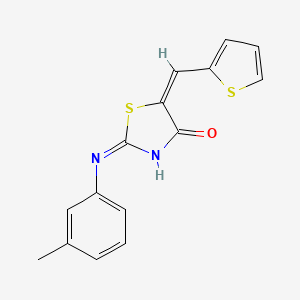
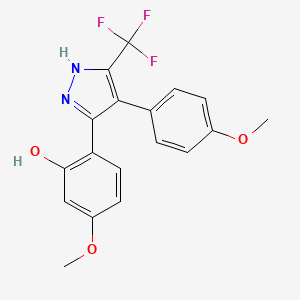
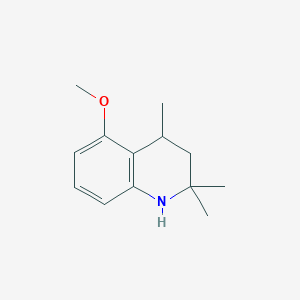
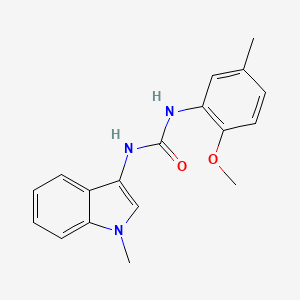
![N-[(3S,4S)-3-[(2-Methylpyrimidin-4-yl)amino]oxan-4-yl]but-2-ynamide](/img/structure/B2432921.png)
![(3,5-dimethoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2432923.png)
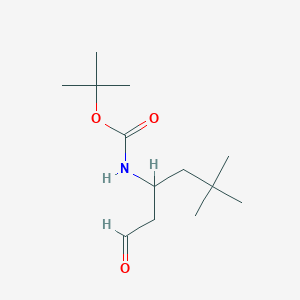
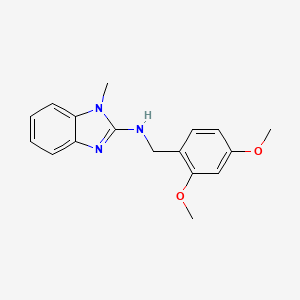
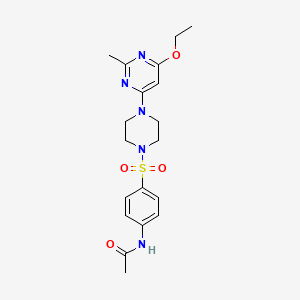
![2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2432927.png)